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Introduction
Fluorescence imaging in the second near-infrared (NIR-II) window (1000-1700 nm) has

emerged as a powerful modality for in vivo tracking of drug delivery systems.[1] Compared to

traditional visible and NIR-I (700-900 nm) imaging, NIR-II fluorescence imaging offers

significant advantages, including deeper tissue penetration (up to several centimeters),

reduced tissue autofluorescence, and lower light scattering, resulting in a higher signal-to-

background ratio (SBR) and improved spatial resolution.[1][2] These characteristics make NIR-

II probes invaluable tools for non-invasively monitoring the biodistribution, pharmacokinetics,

and tumor-targeting efficiency of drug carriers in real-time.[3][4]

This document provides detailed application notes and experimental protocols for utilizing NIR-

II probes to track drug delivery in preclinical research. It is intended to guide researchers,

scientists, and drug development professionals in the design and execution of these studies.

Core Concepts and Advantages of NIR-II Imaging for
Drug Delivery
The enhanced capabilities of NIR-II imaging stem from the reduced interaction of long-

wavelength photons with biological tissues. Key advantages include:
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Deep Tissue Penetration: NIR-II light can penetrate deeper into tissues, enabling the

visualization of organs and tumors located far from the surface.[2]

High Signal-to-Background Ratio (SBR): The minimal autofluorescence in the NIR-II window

significantly improves the clarity of the signal from the probe, allowing for more sensitive

detection.[1]

Improved Spatial Resolution: Reduced photon scattering in the NIR-II region leads to

sharper images and the ability to resolve finer details of the drug delivery vehicle's location.

[5]

Real-Time and Dynamic Imaging: The non-invasive nature of NIR-II imaging allows for

longitudinal studies in the same animal, providing dynamic information on drug carrier

accumulation and clearance over time.[6]

Quantitative Data Summary
The following tables summarize key quantitative parameters of representative NIR-II probes

used for drug delivery applications. This data is compiled from various research articles and is

intended for comparative purposes.

Table 1: Optical Properties of Selected NIR-II Probes

Probe Name
Excitation
Wavelength
(nm)

Emission
Wavelength
(nm)

Quantum Yield
(%)

Reference

L897

nanoparticles
~808

897 (tail up to

1200)
5.8 [2]

FD-1080 ~1064 >1000
0.31 (5.94 with

FBS)
[7]

CD-950
Chemiluminesce

nt
950

95.0 (CRET

efficiency)
[8]

ICG-RBCp ~808 >1000 Not Reported [2]
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Table 2: Pharmacokinetic and Targeting Efficiency Data

Probe/Drug
Carrier

Animal
Model

Tumor
Model

Tumor-to-
Normal
Tissue
Ratio (T/N)

Blood Half-
life (t1/2)

Reference

cRGD-

ZW800-PEG
Mouse Lung Cancer

High (specific

values not

provided)

Not Reported

2D5-

IRDye800CW
Mouse

Colorectal

Cancer

(HT29-Luc)

~3.5 at 24h Not Reported [9]

IR-BGP6 Mouse MC38 Not Reported

Not Reported

(Renal

Excretion

Studied)

[10]

Nanolatex

Particles

(20nm)

Mouse Not Specified

Correlated

with blood

residence

time

~10 hours [11]

Experimental Protocols
This section provides detailed protocols for key experiments involved in tracking drug delivery

with NIR-II probes.

Protocol 1: Synthesis of a Generic NIR-II Dye-Loaded
Nanoparticle
This protocol describes a general method for encapsulating a hydrophobic NIR-II dye within a

polymeric nanoparticle for in vivo drug delivery studies.

Materials:

Hydrophobic NIR-II dye (e.g., a D-A-D structured small molecule)
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Biodegradable polymer (e.g., PLGA, PCL)

Poly(ethylene glycol) (PEG)-lipid conjugate (e.g., DSPE-PEG2000)

Chloroform or Dichloromethane

Phosphate Buffered Saline (PBS), pH 7.4

Dialysis membrane (MWCO 10 kDa)

Probe sonicator

Rotary evaporator

Procedure:

Organic Phase Preparation: Dissolve the NIR-II dye (1 mg) and the biodegradable polymer

(20 mg) in 2 mL of chloroform in a glass vial.

Aqueous Phase Preparation: Dissolve the DSPE-PEG2000 (5 mg) in 10 mL of PBS.

Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on

ice. Sonicate for 5 minutes at 40% amplitude to form a nanoemulsion.

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced

pressure at room temperature for 2 hours.

Purification: Dialyze the nanoparticle suspension against PBS for 48 hours using a 10 kDa

MWCO dialysis membrane to remove any free dye and unencapsulated materials. Change

the PBS every 12 hours.

Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and

zeta potential using dynamic light scattering (DLS). Determine the dye loading efficiency by

measuring the absorbance of a lysed nanoparticle solution and comparing it to a standard

curve of the free dye.
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Protocol 2: In Vivo NIR-II Imaging of Drug Delivery in a
Mouse Tumor Model
This protocol outlines the procedure for real-time tracking of NIR-II probe-labeled drug carriers

in a tumor-bearing mouse.

Materials:

Tumor-bearing mice (e.g., subcutaneous xenograft model)

NIR-II probe-labeled drug carrier suspension in sterile PBS

In vivo imaging system equipped for NIR-II fluorescence detection (e.g., with an InGaAs

camera and appropriate filters)

Anesthesia system (e.g., isoflurane)

27-gauge needle and syringe

Procedure:

Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (2-3% in oxygen).

Place the mouse on the imaging stage and maintain anesthesia throughout the imaging

session.

Pre-injection Imaging: Acquire a baseline NIR-II fluorescence image of the mouse before

injecting the probe to check for any background signal.

Probe Administration: Intravenously inject the NIR-II probe-labeled drug carrier suspension

(typically 100-200 µL) into the tail vein of the mouse.

Real-Time Imaging: Immediately after injection, begin acquiring a series of NIR-II

fluorescence images at various time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24, 48

hours) to monitor the circulation, biodistribution, and tumor accumulation of the drug carriers.

[9]

Image Acquisition Parameters:
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Excitation: Use a laser with a wavelength appropriate for the specific NIR-II probe (e.g.,

808 nm, 980 nm).

Emission Filter: Use a long-pass filter to collect the NIR-II fluorescence signal (e.g., 1000

nm LP, 1100 nm LP).

Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio without

saturation (typically 50-500 ms).

Data Analysis:

Draw regions of interest (ROIs) around the tumor and major organs (e.g., liver, kidneys,

spleen) in the acquired images.

Quantify the average fluorescence intensity within each ROI at each time point.

Calculate the tumor-to-normal tissue ratio (T/N) by dividing the average fluorescence

intensity in the tumor ROI by that in a normal tissue ROI (e.g., muscle).

Plot the fluorescence intensity in the tumor and other organs over time to visualize the

accumulation and clearance kinetics.

Protocol 3: Ex Vivo Biodistribution and Pharmacokinetic
Analysis
This protocol describes the procedures for quantifying the distribution of the NIR-II probe in

different organs and for determining its pharmacokinetic profile.

Materials:

Mice previously injected with the NIR-II probe-labeled drug carrier

Surgical tools for dissection

Blood collection tubes (e.g., heparinized capillaries)

Centrifuge
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NIR-II imaging system

Analytical software for pharmacokinetic modeling

Procedure:

Ex Vivo Biodistribution:

Euthanasia and Organ Harvest: At a predetermined time point after injection (e.g., 24 or 48

hours), euthanize the mouse.

Organ Imaging: Carefully dissect the major organs (tumor, heart, liver, spleen, lungs,

kidneys, and intestine) and arrange them for ex vivo NIR-II fluorescence imaging.

Image Acquisition: Acquire NIR-II fluorescence images of the excised organs using the same

imaging parameters as the in vivo study.

Quantification: Quantify the average fluorescence intensity for each organ. This provides a

qualitative and semi-quantitative assessment of the probe's biodistribution.

Pharmacokinetics:

Blood Sampling: At various time points after intravenous injection of the NIR-II probe (e.g., 2,

5, 10, 30 minutes, 1, 2, 4, 8, 24 hours), collect a small volume of blood (e.g., 10-20 µL) from

the tail vein into heparinized tubes.[11]

Plasma Separation: Centrifuge the blood samples to separate the plasma.

Fluorescence Measurement: Measure the NIR-II fluorescence intensity of the plasma

samples using a suitable plate reader or by imaging a known volume of plasma.

Data Analysis:

Plot the plasma fluorescence intensity as a function of time.

Fit the data to a pharmacokinetic model (e.g., a two-compartment model) using

appropriate software to calculate parameters such as blood circulation half-life (t1/2), area

under the curve (AUC), clearance (Cl), and volume of distribution (Vd).[12]
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Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and concepts

described in these application notes.

Experimental Workflow for NIR-II Drug Delivery Tracking
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Caption: Workflow for tracking drug delivery using NIR-II probes.
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Advantages of NIR-II Imaging

NIR-II Window
(1000-1700 nm)

Reduced Photon
Scattering

Low Tissue
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Deeper Tissue
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High Signal-to-
Background Ratio

Improved Spatial
Resolution

Click to download full resolution via product page

Caption: Key advantages of imaging in the NIR-II window.

In Vivo Image Data Analysis Workflow
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Caption: Workflow for quantitative analysis of in vivo NIR-II imaging data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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